2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid
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Overview
Description
2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a fused imidazole and pyridine ring system with a carboxymethyl group attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, some derivatives act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its target. For example, zolpidem, a derivative, acts on γ-aminobutyric acid receptors to exert its hypnotic effects .
Comparison with Similar Compounds
2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Zolpidem: Used as a hypnotic agent.
Alpidem: Used for its anxiolytic properties.
Imidazo[1,2-a]pyridine-3-acetic acid: A similar compound with variations in the substituents attached to the core structure.
These compounds share a common imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(5-methylimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-9-11-6-8(12(7)9)5-10(13)14/h2-4,6H,5H2,1H3,(H,13,14) |
InChI Key |
HBSRZFOLOJDGKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC=C(N12)CC(=O)O |
Origin of Product |
United States |
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